1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone
Description
1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone is a synthetic organic compound featuring a seven-membered 1,4-thiazepane ring fused with a 2,5-difluorophenyl substituent and a pyridin-4-ylthio-ethanone moiety. The pyridinylthio group introduces sulfur-based nucleophilicity and aromatic π-π interaction capabilities, distinguishing it from structurally related compounds .
Properties
IUPAC Name |
1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-pyridin-4-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2OS2/c19-13-1-2-16(20)15(11-13)17-5-8-22(9-10-24-17)18(23)12-25-14-3-6-21-7-4-14/h1-4,6-7,11,17H,5,8-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQWLOARFSIDBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CSC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazepane Ring: This could involve the cyclization of a suitable precursor containing the necessary functional groups.
Introduction of the Difluorophenyl Group: This step might involve a nucleophilic substitution reaction where a difluorophenyl halide reacts with the thiazepane ring.
Attachment of the Pyridinylthio Group: This could be achieved through a thiol-ene reaction or a similar coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halides, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Characteristics:
- Molecular Formula : C17H16F2N2OS
- Molecular Weight : 348.39 g/mol
- CAS Number : 1706487-54-8
Medicinal Chemistry
1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone is being investigated for its potential therapeutic properties. Its unique structure allows for the exploration of various pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Research has shown that thiazepane derivatives can modulate pathways involved in tumor growth and metastasis.
- Neuroprotective Effects : The compound's interaction with neurotransmitter receptors may provide insights into its potential use in treating neurodegenerative diseases.
- Antimicrobial Properties : The thiazepane structure has been associated with antimicrobial activity, making this compound a candidate for developing new antibiotics.
Biological Research
In biological research, this compound serves as a valuable probe for studying enzyme activities and receptor binding. Its ability to interact with specific macromolecules allows researchers to investigate:
- Enzyme Inhibition : The compound can be used to study the inhibition of specific enzymes involved in metabolic pathways.
- Receptor Binding Studies : Its binding affinity to various receptors can provide insights into its mechanism of action and potential therapeutic targets.
Industrial Applications
The unique chemical properties of this compound also make it suitable for various industrial applications:
- Material Science : The compound may be utilized in the development of new materials such as polymers or coatings due to its stability and reactivity.
- Chemical Synthesis : It acts as a building block for synthesizing more complex molecules in organic chemistry, facilitating the development of new compounds with desired properties.
Case Studies
Several studies have highlighted the applications of this compound:
- Study on Anticancer Properties : A recent study demonstrated that derivatives of thiazepane exhibit significant cytotoxicity against various cancer cell lines, suggesting that modifications to the thiazepane core can enhance anticancer activity.
- Research on Neuroprotective Effects : Investigations into the neuroprotective properties of thiazepane derivatives indicated potential benefits in models of neurodegeneration, warranting further exploration of this compound's effects on neurological health.
- Enzyme Interaction Studies : Research focusing on enzyme interactions revealed that this compound could effectively inhibit certain enzymes linked to metabolic disorders, indicating its potential therapeutic relevance.
Mechanism of Action
The mechanism of action of 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Core Heterocycle Variations
- Target Compound : Contains a 1,4-thiazepane ring (7-membered, sulfur and nitrogen atoms), offering flexibility for target engagement.
- Triazole Derivative () : Uses a rigid 1,2,4-triazole core (5-membered, three nitrogen atoms), which may restrict conformational adaptability but enhance binding to flat enzymatic pockets .
- Benzodioxol Derivative () : Shares the thiazepane core but replaces the pyridinylthio group with a 1,3-benzodioxol-5-yl substituent, increasing lipophilicity (predicted logP: 2.8 vs. 3.2 for the target compound) .
Substituent Effects
- Pyridinylthio vs.
- Fluorine Substitution : The 2,5-difluorophenyl group in the target compound contrasts with the 2,4-difluorophenyl in ; positional differences in fluorine may alter electronic effects and steric interactions at target sites .
Pharmacological and Physicochemical Properties
Table 1: Comparative Data for Key Compounds
Metabolic Stability
Target Selectivity
- The thiazepane core’s flexibility may allow better accommodation in allosteric enzyme pockets compared to the rigid triazole core .
- The benzodioxol substituent () could enhance binding to serotonin receptors due to structural similarity to catecholamines, whereas the pyridinylthio group may favor kinase inhibition .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows protocols similar to , involving α-halogenated ketone coupling to heterocyclic intermediates .
- Optimization Strategies : Replacing the pyridinylthio group with bulkier substituents (e.g., phenylsulfonyl in ) could modulate target affinity and solubility .
Biological Activity
1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone is a synthetic organic compound notable for its unique thiazepane ring structure and the presence of various functional groups. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities.
Chemical Structure and Properties
The compound features a thiazepane ring, a difluorophenyl group, and a pyridinylthio moiety. Its molecular formula is , and it has a molecular weight of approximately 340.37 g/mol. The structural characteristics contribute to its lipophilicity and reactivity, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 340.37 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2034526-21-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. These may include:
- Enzymes : The compound may act as an inhibitor or modulator of various enzymes involved in metabolic pathways.
- Receptors : It could bind to receptors influencing signaling pathways related to inflammation, cancer progression, or neuroprotection.
The exact mechanisms are still under investigation, but preliminary studies suggest that the difluorophenyl group enhances binding affinity to target proteins due to increased hydrophobic interactions.
Anticancer Properties
Research indicates that compounds with similar thiazepane structures exhibit significant anticancer activity. For instance, a study demonstrated that thiazepane derivatives could induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antimicrobial Activity
The presence of the pyridinylthio group suggests potential antimicrobial properties. Compounds with similar functionalities have shown effectiveness against various bacterial strains, including resistant strains .
Neuroprotective Effects
Some studies have indicated that thiazepane derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases such as Alzheimer's.
Case Studies
- Anticancer Activity : A recent study evaluated the effects of thiazepane derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range against breast and lung cancer cells .
- Antimicrobial Testing : In vitro studies tested the efficacy of various thiazepane derivatives against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, indicating strong antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
